1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.18075832 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry and Ligand Properties
Research into bidentate bis(N-heterocyclic carbene) (NHC) ligands has shown how the combination of triazole and imidazole rings can be used to create complex structures with metal ions. For example, the synthesis of diazolium salts and their reaction with palladium to form bis(NHC) complexes suggests applications in catalysis and materials science (Schick, Pape, & Hahn, 2014).
Novel Synthesis of Imidazole and Triazole Derivatives
The development of new synthetic routes for fused imidazoles and triazoles is a significant area of research. These methodologies provide access to a wide range of heterocyclic compounds with potential applications in drug discovery and development (Molina, Lorenzo, & Aller, 1989).
Structural Analysis and Crystallography
Detailed structural analysis, such as the study of a rearrangement product involving an imidazole-triazole compound, helps understand the molecular geometry, bonding, and potential reactivity of these compounds. Such knowledge is crucial for designing new materials and pharmaceuticals (Afshar et al., 1987).
Biological Activities
Some derivatives of imidazole and triazole have been evaluated for their biological activities, including anti-inflammatory, analgesic, and antibacterial properties. These studies underscore the therapeutic potential of these compounds in medicine (Can et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-aminoethyl)-N-[(1-benzylimidazol-2-yl)methyl]-N-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-22(17(25)15-12-24(9-7-18)21-20-15)13-16-19-8-10-23(16)11-14-5-3-2-4-6-14/h2-6,8,10,12H,7,9,11,13,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZNUZPDCHWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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